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Executive Summary
Flovagatran sodium, also known as TGN 255, is a potent, reversible, direct thrombin inhibitor

that was under development for the prevention and treatment of thrombosis. With a strong in

vitro potency (Kᵢ of 9 nM), it showed promise in preclinical and early clinical studies. Notably, a

Phase IIa trial in hemodialysis patients demonstrated its potential as a safe and effective

anticoagulant in this specific patient population. However, the development of Flovagatran
sodium was ultimately discontinued. This guide provides a comprehensive overview of the

available technical data on Flovagatran sodium, including its mechanism of action, preclinical

and clinical findings, and relevant experimental methodologies, to serve as a valuable resource

for researchers and professionals in the field of anticoagulant drug development.

Mechanism of Action
Flovagatran sodium is a small molecule that directly, reversibly, and competitively inhibits

thrombin, a critical serine protease in the coagulation cascade. By binding to the active site of

thrombin, Flovagatran prevents the conversion of fibrinogen to fibrin, thereby inhibiting

thrombus formation. Its reversibility offers a potential advantage in controlling the anticoagulant

effect and managing bleeding risks.

The following diagram illustrates the central role of thrombin in the coagulation cascade and

the inhibitory action of Flovagatran.
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Figure 1: Mechanism of Thrombin Inhibition by Flovagatran

In Vitro Potency
Flovagatran sodium is a highly potent inhibitor of thrombin. The inhibition constant (Kᵢ) has

been consistently reported as 9 nM[1].

Parameter Value Reference

Inhibition Constant (Kᵢ) 9 nM [1]

Preclinical Development
A significant preclinical study evaluated the pharmacokinetics, pharmacodynamics, and efficacy

of Flovagatran (TGN 255) in a canine model of cardiopulmonary bypass (CPB) and simulated

mitral valve repair. The study was conducted in three phases: a dose-ranging study in

conscious animals, a dose-ranging study in dogs undergoing CPB, and a surgical study using

an optimal dose.

Pharmacokinetics and Pharmacodynamics in a Canine
Model
The active metabolite of Flovagatran is TRI 50c. The pharmacokinetic and pharmacodynamic

parameters were assessed at different dosing regimens.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b15576711?utm_src=pdf-body-img
https://www.benchchem.com/product/b15576711?utm_src=pdf-body
https://go.drugbank.com/drugs/DB05714
https://go.drugbank.com/drugs/DB05714
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576711?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dosing Regimen
(Bolus + Infusion)

Cₘₐₓ of TRI 50c
(µg/mL)

Tₘₐₓ of TRI 50c
(hours)

Key
Pharmacodynamic
Effects

5 mg/kg + 20 mg/kg/h 20.6 (mean) Not specified

Elevated PD markers,

but also produced

hemorrhagic and

paradoxical

thrombogenic effects

in the CPB model.

2.5 mg/kg + 10

mg/kg/h
9-24 0.17 - 0.83

Effective

anticoagulation with

elevated PD markers

(TT, aPTT, ACT) and

minimal post-

operative blood loss.

PD markers included thrombin time (TT), activated partial thromboplastin time (aPTT), and

activated clotting time (ACT).

Experimental Protocol: Canine Cardiopulmonary Bypass
Model
The study in beagle dogs (approximately 10 kg) involved the following general steps:

Phase 1 (Dose-ranging in conscious animals): Different doses of TGN 255 were

administered as a bolus plus infusion to establish an anticoagulant profile. Plasma levels of

the active metabolite TRI 50c and pharmacodynamic markers (TT, ACT, WBTT, ECT, and

aPTT) were measured.

Phase 2 (Dose-ranging in CPB model): Anesthetized dogs underwent CPB, and different

doses of TGN 255 were administered. The effects on pharmacodynamic markers, as well as

hemorrhagic and thrombogenic events, were observed.

Phase 3 (Simulated mitral valve repair): An optimal, lower dose of TGN 255 was used in a

surgical model of simulated mitral valve repair under CPB to assess its efficacy and safety in
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a more clinically relevant setting.

The following diagram outlines the workflow of the preclinical canine study.
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Figure 2: Preclinical Canine Study Workflow

Clinical Development
Flovagatran sodium progressed to Phase II clinical trials before its development was halted.

Phase I Clinical Trial
A Phase I dose-escalation study with the intravenous formulation (TGN 255) was successfully

completed. The study demonstrated that TGN 255 had desirable pharmacodynamic properties,

showing a marked increase in thrombin clotting time with minimal effects on aPTT, suggesting

a potentially favorable safety profile with a reduced bleeding risk.

Phase IIa Clinical Trial
A Phase IIa, open-label, multi-center study evaluated the safety, tolerability, and efficacy of

Flovagatran (TGN 255) for the prevention of clotting during hemodialysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b15576711?utm_src=pdf-body-img
https://www.benchchem.com/product/b15576711?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576711?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study Population: 28 patients undergoing chronic hemodialysis[2].

Design: Patients received a continuous infusion of TGN 255 at various doses for a maximum

of three dialysis sessions. The results were compared to a baseline hemodialysis session on

heparin[2].

Key Findings:

TGN 255 was well tolerated at all tested dose levels[2].

A clear dose-response relationship was observed for coagulation measures.

Increased doses were associated with decreased clotting in the extracorporeal circuit[2].

Importantly, no clotting was clinically significant, and no dialysis session was interrupted or

prematurely terminated[2].

Clinical Trial Phase
Number of
Participants

Key Outcomes Reference

Phase I Not specified

Marked increase in

thrombin clotting time

with minimal effect on

aPTT.

Phase IIa 28

Well-tolerated; dose-

dependent decrease

in extracorporeal

circuit clotting; no

clinically significant

clotting.

[2]

Discontinuation of Development
Following the promising Phase IIa results, an Investigational New Drug (IND) application for

Flovagatran was opened with the U.S. Food and Drug Administration (FDA) for a Phase III

registration program in hemodialysis patients. However, the development of Flovagatran
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sodium was subsequently discontinued. The specific reasons for the discontinuation have not

been publicly disclosed in the available resources.

Experimental Protocols
In Vitro Thrombin Inhibition Assay (General Protocol)
A typical protocol to determine the inhibition constant (Kᵢ) of a reversible thrombin inhibitor

involves the following steps:

Reagent Preparation:

Prepare a stock solution of human α-thrombin.

Prepare a stock solution of a chromogenic or fluorogenic thrombin substrate (e.g., S-

2238).

Prepare a series of dilutions of the inhibitor (Flovagatran sodium).

Prepare an assay buffer (e.g., Tris-HCl with NaCl and a non-ionic detergent).

Assay Procedure:

In a microplate, add the assay buffer, the inhibitor at various concentrations, and thrombin.

Incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.

Initiate the reaction by adding the thrombin substrate.

Monitor the rate of substrate cleavage by measuring the change in absorbance or

fluorescence over time using a microplate reader.

Data Analysis:

Determine the initial velocity of the reaction for each inhibitor concentration.

Plot the reaction velocities against the inhibitor concentrations and fit the data to an

appropriate enzyme inhibition model (e.g., Michaelis-Menten for competitive inhibition) to

calculate the Kᵢ value.
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The following diagram illustrates a general workflow for an in vitro thrombin inhibition assay.
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Figure 3: In Vitro Thrombin Inhibition Assay Workflow

In Vivo Thrombosis Models (General Principles)
Various animal models are used to evaluate the efficacy of antithrombotic agents. These

models often aim to induce thrombosis through methods that reflect the components of

Virchow's triad (endothelial injury, abnormal blood flow, and hypercoagulability). Common

models include:

Ferric Chloride-Induced Thrombosis: Application of ferric chloride to the adventitial surface of

an artery or vein induces oxidative injury to the vessel wall, leading to thrombus formation.
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Stasis-Induced Thrombosis: Ligation of a vein (e.g., the inferior vena cava) creates a region

of blood stasis, promoting the formation of a red blood cell-rich thrombus.

Arteriovenous (AV) Shunt Model: An extracorporeal shunt is placed between an artery and a

vein, often containing a thrombogenic surface (e.g., a silk thread), to induce thrombus

formation under controlled flow conditions.

The choice of model depends on the specific type of thrombosis (arterial or venous) being

studied and the desired endpoints (e.g., thrombus weight, time to occlusion, bleeding time).

Conclusion
Flovagatran sodium was a potent, reversible direct thrombin inhibitor with a promising

preclinical and early clinical profile, particularly for the indication of anticoagulation in

hemodialysis patients. While its development was discontinued for undisclosed reasons, the

data gathered provides valuable insights into the therapeutic potential and challenges of

developing novel anticoagulants. This technical guide serves as a consolidated resource for

researchers and drug development professionals, offering a detailed look at the scientific

journey of Flovagatran sodium and highlighting key experimental approaches for the

evaluation of similar compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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